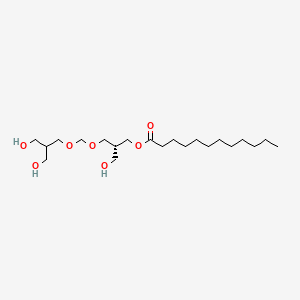

Dipentaerythritol laurate

Description

Properties

CAS No. |

71010-53-2 |

|---|---|

Molecular Formula |

C21H42O7 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

[(2R)-3-hydroxy-2-[[3-hydroxy-2-(hydroxymethyl)propoxy]methoxymethyl]propyl] dodecanoate |

InChI |

InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-9-10-11-21(25)28-17-20(14-24)16-27-18-26-15-19(12-22)13-23/h19-20,22-24H,2-18H2,1H3/t20-/m1/s1 |

InChI Key |

IWESMQHBWXNAIU-HXUWFJFHSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](CO)COCOCC(CO)CO |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)COCOCC(CO)CO |

Origin of Product |

United States |

Comprehensive Physicochemical Characterization and Advanced Analytical Techniques in Research

Spectroscopic Characterization for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy: Identification of Ester Linkages and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the key functional groups present in dipentaerythritol (B87275) laurate, thereby confirming the success of the esterification reaction. The formation of the ester is unequivocally identified by the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically observed in the region of 1735-1750 cm⁻¹. Another critical indicator is the C-O stretching vibration, which appears as a strong band in the 1150-1250 cm⁻¹ region.

Furthermore, the FTIR spectrum provides information about the hydrocarbon chains of the laurate moieties. The presence of strong bands corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in methylene (B1212753) (–CH₂) and methyl (–CH₃) groups, usually found between 2850 and 3000 cm⁻¹, confirms the incorporation of the fatty acid chains. The diminution or absence of the broad O-H stretching band, characteristic of the hydroxyl groups in the parent dipentaerythritol (around 3200-3600 cm⁻¹), indicates a high degree of esterification.

Table 1: Characteristic FTIR Absorption Bands for Dipentaerythritol Laurate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2925-2960 | Asymmetric C-H Stretch | -CH₂, -CH₃ (Laurate) |

| 2850-2870 | Symmetric C-H Stretch | -CH₂, -CH₃ (Laurate) |

| 1735-1750 | C=O Stretch | Ester |

| 1460-1475 | C-H Bend | -CH₂ (Laurate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional NMR for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of this compound, enabling the precise assignment of protons and carbons and confirming the connectivity of the atoms. ruibaocafo.com

¹H NMR: The proton NMR spectrum offers a quantitative map of the different types of protons in the molecule. Key signals include:

A triplet around 2.3 ppm, corresponding to the α-methylene protons (–CH₂–) adjacent to the ester's carbonyl group.

A complex multiplet in the region of 1.6 ppm, attributed to the β-methylene protons of the laurate chain.

A broad signal around 1.2-1.4 ppm, representing the bulk of the methylene protons in the fatty acid chain.

A triplet near 0.9 ppm, characteristic of the terminal methyl (–CH₃) group of the laurate chain.

Signals corresponding to the methylene protons of the dipentaerythritol backbone, which appear at approximately 3.4-4.2 ppm. The exact chemical shift and splitting pattern of these signals can indicate the degree of esterification and differentiate between mono-, di-, tri-, and higher esters. db-thueringen.de

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net Characteristic signals for this compound include:

A resonance for the carbonyl carbon (C=O) of the ester group, typically found around 173-174 ppm.

Signals for the carbons of the dipentaerythritol core, including the quaternary carbons and the methylene carbons bearing the ester groups (–CH₂–O–), which resonate in the 60-70 ppm range.

A series of signals for the aliphatic carbons of the laurate chains, spanning from approximately 14 ppm (terminal methyl group) to 34 ppm (α-methylene carbon). researchgate.net

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the complex spectra. COSY experiments establish correlations between coupled protons, helping to trace the proton network within the laurate chains and the dipentaerythritol core. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. exlibrisgroup.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Terminal -CH₃ (Laurate) | ~0.9 (t) | ~14.1 |

| -(CH₂)n- (Laurate) | ~1.2-1.4 (m) | ~22.7-31.9 |

| -CH₂-CH₂-COO- (Laurate) | ~1.6 (m) | ~24.9 |

| -CH₂-COO- (Laurate) | ~2.3 (t) | ~34.1 |

| -CH₂-O-C=O (Dipentaerythritol) | ~3.4-4.2 (m) | ~60-70 |

| Quaternary C (Dipentaerythritol) | - | ~40-45 |

| C=O (Ester) | - | ~173.5 |

(t = triplet, m = multiplet)

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for determining the purity and compositional profile of the final product.

Gas Chromatography-Flame Ionization Detector (GC-FID) for Purity Assessment and Compositional Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for assessing the purity and composition of polyol esters like this compound. ijcce.ac.irscielo.br The technique separates compounds based on their volatility and interaction with the stationary phase of the GC column.

For purity assessment, a sample of the ester is injected into the GC system. The high temperature of the injector and column volatilizes the components. Unreacted lauric acid and other volatile impurities will travel through the column faster and have shorter retention times than the much larger and less volatile this compound molecules. The FID generates a signal proportional to the mass of carbon atoms eluted from the column, allowing for the quantification of each component. The purity of the this compound can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. researchgate.net This method is effective for quantifying the conversion of starting materials and the level of volatile byproducts. nih.gov

Advanced Hyphenated Techniques (e.g., GC/Mass Spectrometry, High-Performance Liquid Chromatography/Mass Spectrometry, Flow Injection Analysis/Mass Spectrometry) for Reaction Product Profiling and Trace Impurities

While GC-FID is excellent for quantification, it does not provide structural information about the separated components. Hyphenated techniques, which couple a separation method with a mass spectrometer (MS), are indispensable for detailed product profiling and the identification of trace impurities. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS): This technique is highly effective for identifying volatile and semi-volatile impurities. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of unknown compounds by comparing their spectra to established libraries. jmchemsci.com This is particularly useful for identifying byproducts from side reactions.

High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS): Dipentaerythritol esters can have a wide range of molecular weights and polarities, and some may not be volatile enough for GC analysis. HPLC is the preferred separation method in such cases. When coupled with MS, HPLC/MS can effectively separate and identify the different ester species in the product mixture (e.g., mono-, di-, tri-, tetra-, penta-, and hexa-laurate esters of dipentaerythritol). nih.gov This provides a detailed profile of the reaction products and helps in optimizing reaction conditions to favor the desired degree of esterification.

Flow Injection Analysis/Mass Spectrometry (FIA/MS): For rapid screening and characterization without chromatographic separation, FIA/MS can be employed. The sample is directly introduced into the mass spectrometer, providing a rapid overview of the molecular species present in the mixture. nih.gov This is useful for quick monitoring of reaction progress.

Thermal Analysis for Stability and Transition Behavior

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and transition behaviors (such as melting) of this compound. labmanager.com These properties are critical for its application, particularly in high-temperature environments.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. By heating a sample of this compound at a constant rate, TGA can determine its decomposition temperature, which is a key indicator of its thermal stability. netzsch.com The onset temperature of weight loss indicates the point at which the material begins to degrade. For high molecular weight esters, decomposition temperatures are typically well above 200°C. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to identify thermal transitions. For this compound, DSC can determine its melting point or melting range. The presence of multiple peaks or a broad melting range can indicate a mixture of different ester species or the presence of impurities. DSC can also be used to study crystallization behavior upon cooling.

Table 3: Representative Thermal Analysis Data for a Polyol Ester

| Analytical Technique | Parameter | Typical Value |

|---|---|---|

| TGA | Onset of Decomposition | > 230 °C |

| TGA | Temperature of Maximum Weight Loss | 350-450 °C |

| DSC | Melting Point (Peak) | Varies with purity and composition |

Table of Compounds

| Compound Name |

|---|

| Dipentaerythritol |

| This compound |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles and Stability Thresholds

Thermogravimetric Analysis (TGA) is a critical technique used to determine the thermal stability and decomposition characteristics of materials like this compound. astm.org The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, providing crucial data on the temperatures at which degradation occurs. google.com For polyol esters, TGA reveals a high degree of thermal stability, which is a key performance attribute for applications such as high-temperature lubricants. nist.govmdpi.com

The thermal degradation of this compound, as indicated by TGA, typically shows a multi-stage weight loss profile. An initial, minor weight loss may be observed at lower temperatures due to the volatilization of any residual impurities. The significant decomposition of the ester structure begins at much higher temperatures. Research on similar pentaerythritol (B129877) esters demonstrates that the onset of major thermal decomposition generally occurs at temperatures well above 200°C. researchgate.net For high-purity, saturated polyol esters, the decomposition temperature can be significantly higher, with some studies on related structures showing onset temperatures around 400°C. researchgate.net The analysis confirms the compound's suitability for high-temperature applications where thermal resilience is paramount. tribology.rs

| Decomposition Stage | Temperature Range (°C) | Primary Mechanism |

|---|---|---|

| Onset of Decomposition | > 230 °C | Initial breaking of ester bonds |

| Maximum Weight Loss (Tmax 1) | ~365 °C | Major fragmentation of the molecule |

| Maximum Weight Loss (Tmax 2) | ~455 °C | Decomposition of primary fragments |

Complementary Analytical Methodologies for Material Performance

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and oxygen (O) in a pure organic compound. This method serves as a crucial verification step after synthesis to confirm that the empirical formula of the product matches its theoretical stoichiometric composition. uomus.edu.iq For this compound, this analysis validates the successful and complete esterification of the dipentaerythritol polyol with lauric acid, ensuring the final product's purity and identity.

The theoretical elemental composition is calculated from the molecular formula of the compound, which for Dipentaerythritol hexalaurate is C₈₂H₁₅₄O₁₃. By comparing the experimental results from the elemental analyzer with the calculated theoretical percentages, researchers can confirm the integrity of the molecular structure and the absence of significant impurities.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 73.07% |

| Hydrogen | H | 11.52% |

| Oxygen | O | 15.43% |

Viscometric and Rheological Characterization: Flow Behavior and Viscosity Index Determination in Application Contexts

The viscometric and rheological properties of this compound are defining characteristics for its primary applications, particularly as a lubricant base stock. Viscosity, the measure of a fluid's resistance to flow, is highly dependent on temperature. acs.org A key parameter derived from viscometric measurements is the Viscosity Index (VI), an empirical, unitless number that quantifies the variation in kinematic viscosity with temperature. acs.org Polyol esters, including dipentaerythritol derivatives, are known for their high Viscosity Index, indicating a smaller change in viscosity over a broad temperature range compared to conventional mineral oils. researchgate.net This property ensures reliable lubricating film thickness at high operating temperatures and good fluidity at low temperatures. google.com

Rheological characterization provides a more in-depth understanding of the fluid's flow behavior under different shear rates and temperatures. This compound typically exhibits Newtonian behavior, where viscosity is independent of the shear rate, which is a desirable trait for many lubrication contexts. Experimental data for similar dipentaerythritol esters show a predictable increase in dynamic viscosity with increasing pressure and decreasing temperature. acs.org

| Property | Typical Value Range | Significance |

|---|---|---|

| Kinematic Viscosity @ 40°C (cSt) | 100 - 250 | Defines the lubricant's grade and suitability for specific load/speed conditions. |

| Kinematic Viscosity @ 100°C (cSt) | 15 - 30 | Indicates viscosity at typical operating temperatures. |

| Viscosity Index (VI) | > 90 | High VI signifies excellent viscosity-temperature stability. lcruijie.com |

Oxidative Stability Assessment via Standardized Methods (e.g., Rotating Pressure Vessel Method, Rotary Bomb Oxidation Test)

Oxidative stability is one of the most critical performance metrics for lubricants, as it determines their resistance to degradation in the presence of oxygen, heat, and catalytic metals, thereby defining the oil's useful service life. biosynthetic.com The Rotating Pressure Vessel Oxidation Test (RPVOT), also known as the Rotary Bomb Oxidation Test (RBOT) and standardized as ASTM D2272, is a widely used accelerated aging test to evaluate this property. lubrication.expertmachinerylubrication.com

The RPVOT method exposes the lubricant sample to severe oxidative conditions. A 50g sample is placed in a pressure vessel with 5g of water and a copper catalyst coil, which mimics the metal surfaces in machinery. learnoilanalysis.com The vessel is then pressurized with pure oxygen to 90 psi (620 kPa), heated to 150°C, and rotated at 100 rpm. biosynthetic.comwearcheck.com These conditions accelerate the oxidation process, leading to the consumption of antioxidant additives and the eventual oxidation of the base oil itself. lubrication.expert As oxygen is consumed, the pressure inside the vessel drops. The test result is reported as the time in minutes required for the pressure to drop by a specified amount (typically 25 psi or 175 kPa) from its maximum level. machinerylubrication.comsmarteureka.com A longer time indicates higher oxidative stability.

Dipentaerythritol esters are known to exhibit excellent oxidative stability, a result of the neopentyl structure which lacks beta-hydrogens, making them inherently resistant to oxidation. researchgate.netmachinerylubrication.com Consequently, they achieve significantly long induction periods in the RPVOT, confirming their suitability for long-drain intervals and high-temperature applications.

| Test Parameter | Condition |

|---|---|

| Standard Method | ASTM D2272 |

| Temperature | 150 °C |

| Initial Oxygen Pressure | 90 psi (620 kPa) |

| Catalyst | Copper Coil |

| Endpoint | Pressure drop of 25.4 psi (175 kPa) |

| Typical Result for Synthetic Esters | > 200 minutes |

Functional Performance and Advanced Applications in Materials Science and Industrial Chemistry

Engineering of Lubricant and Biolubricant Formulations

The development of advanced lubricants is driven by the need for enhanced performance, improved efficiency, and greater environmental compatibility. Synthetic esters, such as those derived from dipentaerythritol (B87275), play a crucial role in meeting these demands. guidechem.com

The design of high-performance synthetic lubricants often involves the strategic selection of polyols and carboxylic acids to achieve a specific balance of properties. Dipentaerythritol, a six-functional polyol, serves as a robust backbone for lubricant molecules. guidechem.com When esterified with fatty acids like lauric acid, the resulting dipentaerythritol laurate exhibits properties that are superior to conventional mineral oils and some other synthetic base stocks.

The synthesis of these esters is typically achieved through direct esterification of dipentaerythritol with C5-C10 saturated fatty acids, a category that includes lauric acid (C12), although it falls just outside this common range. The reaction is generally carried out at temperatures between 150-260°C under the action of a catalyst for 2-10 hours. google.com The choice of fatty acid is critical in determining the final properties of the lubricant. The use of branched-chain fatty acids can improve low-temperature fluidity, while longer straight-chain acids tend to increase viscosity.

Research into the formulation of these lubricants often involves blending the synthetic ester base stock with various additives to enhance specific performance characteristics. These additives can include antioxidants, anti-wear agents, corrosion inhibitors, and viscosity modifiers. aviationentglobal.com The goal is to create a fully formulated lubricant that meets the stringent requirements of modern machinery.

The primary function of a lubricant is to reduce friction and wear between moving surfaces. Dipentaerythritol esters have demonstrated excellent tribological properties. Studies on pentaerythritol (B129877) oleate, a related polyol ester, have shown a significant reduction in friction and wear compared to dry friction conditions. Under lubrication with pentaerythritol oleate, the friction coefficient was found to decrease by a factor of 5 to 6, with a corresponding 3 to 6-fold decrease in wear volume. researchgate.net

The mechanism behind this performance is attributed to the formation of a stable lubricating film on the metal surfaces. The polar ester groups in the this compound molecules have a strong affinity for metal surfaces, creating a durable boundary layer that prevents direct metal-to-metal contact, even under high loads and pressures. This boundary film minimizes adhesive wear and reduces frictional energy losses.

The effectiveness of friction and wear reduction can be quantified using standard tribological tests, such as the four-ball test or the pin-on-disk test. These tests measure key parameters like the coefficient of friction and the wear scar diameter on the test specimens. For biolubricants derived from jatropha methyl ester, the coefficient of friction was as low as 0.069 under a 40 kg load. tribology.rs

Interactive Table: Tribological Performance of a Biolubricant

| Lubricant Sample | Coefficient of Friction (μ) |

| Base Lubricant | 0.120 |

| Biolubricant (10% JME) | 0.069 |

Note: Data is for a jatropha methyl ester (JME) based biolubricant and is presented for illustrative purposes of typical biolubricant performance.

A key advantage of synthetic esters like this compound is their wide operating temperature range. They exhibit both high-temperature stability and excellent low-temperature fluidity, making them suitable for applications with significant temperature fluctuations.

High-Temperature Stability: The branched structure of dipentaerythritol contributes to the thermal stability of its esters. The absence of beta-hydrogens in the polyol backbone makes the ester molecules more resistant to thermal decomposition. uthm.edu.my A study on a pentaerythritol ester of lauric acid reported a flash point of 250°C, indicating its ability to withstand high temperatures without significant volatilization. uthm.edu.my

Low-Temperature Fluidity: Good low-temperature performance is crucial for lubricants used in cold climates or in applications that experience cold starts. The pour point is a key indicator of a lubricant's low-temperature fluidity. For the pentaerythritol ester of lauric acid, a pour point of 25°C was reported. uthm.edu.my It is important to note that the specific fatty acid used in the esterification has a significant impact on the pour point. The use of mixed or branched-chain fatty acids can further lower the pour point. For instance, certain pentaerythritol ester base oils synthesized with a mix of C5-C10 fatty acids can achieve pour points lower than -60°C. google.com

Interactive Table: Thermal Properties of a Pentaerythritol Laurate Ester

| Property | Value |

| Flash Point | 250°C |

| Pour Point | 25°C |

| Oxidative Stability | 216°C |

Source: Production of Lauric Acid and Pentaerythritol Based Biolubricant uthm.edu.my

Oxidative degradation is a primary factor that limits the service life of a lubricant. It leads to an increase in viscosity, the formation of sludge and deposits, and corrosion of metal parts. Dipentaerythritol esters exhibit superior oxidative stability compared to mineral oils and many other synthetic lubricants. guidechem.com This stability is inherent to their molecular structure, which lacks the easily oxidizable compounds found in mineral oils.

The oxidative stability of a pentaerythritol ester of lauric acid was determined to be 216°C. uthm.edu.my This high value indicates a strong resistance to oxidation, which translates to a longer service life for the lubricant. The service life of lubricants can be further extended through the addition of antioxidant additives. These additives work by scavenging free radicals and decomposing peroxides that are formed during the initial stages of oxidation.

The enhanced oxidative stability of this compound-based lubricants leads to longer drain intervals, reduced maintenance costs, and improved reliability of the machinery in which they are used.

With increasing environmental regulations, the biodegradability of lubricants has become a critical consideration. Synthetic esters, in general, are known to be more biodegradable than mineral oil-based lubricants. researchgate.net Lubricating oils based on dipentaerythritol carboxylic esters are noted for their biodegradability. guidechem.com

The unique combination of properties offered by dipentaerythritol esters, including those with lauric acid, makes them suitable for a range of specialized and high-performance applications.

Aviation Lubricants: The aerospace industry demands lubricants with exceptional thermal and oxidative stability, as well as excellent low-temperature fluidity. Synthetic ester-based lubricants are widely used in jet engines and hydraulic systems. aviationentglobal.com Pentaerythritol esters are considered a preferred base oil for aviation lubricating oil due to their superior high-temperature oxidation resistance and thermal stability compared to other polyol esters like trimethylolpropane (B17298) esters. google.com

Precision Machinery Lubricants: The lubrication of precision instruments and machinery requires fluids that provide consistent performance, low volatility, and high cleanliness. The high purity and stability of synthetic esters like this compound make them well-suited for these applications, where they can ensure smooth operation and long component life.

Electric Vehicle Lubricants: The driveline fluids for electric vehicles (EVs) have unique requirements, including good thermal conductivity for cooling electric motors and compatibility with various materials used in EV components. stle.org Synthetic esters are being explored for use in EV transmission fluids. For instance, Castrol's ON EV Transmission Fluid D2, a full synthetic fluid, has a pour point of -57°C and a flash point of 226°C, highlighting the performance characteristics achievable with synthetic formulations. castrol.com

Transformer Insulating Oils: Transformer oils serve as both an electrical insulator and a coolant. Synthetic esters are considered an alternative to traditional mineral oil in transformers, particularly in applications where high fire safety and environmental friendliness are required. electricityforum.com They possess high dielectric strength and a high fire point. While natural esters are also used, synthetic esters can offer enhanced thermal stability.

Other Industrial and Advanced Material Applications

Function as Flame Retardant Synergists in Polymeric Materials

Dipentaerythritol and its derivatives are utilized in intumescent flame retardant systems, often acting as a carbon source. When exposed to heat, these compounds facilitate the formation of a stable, insulating char layer on the polymer's surface, which hinders the transfer of heat and oxygen, thereby suppressing the combustion process.

In halogen-free flame retardant formulations for polymers like polypropylene, dipentaerythritol is a key component alongside ammonium (B1175870) polyphosphate. A patented system describes a flame retardant composition that includes dipentaerythritol, ammonium polyphosphate, and an alkyl ester synergist. This phosphorus-nitrogen compound system is designed to be highly efficient, allowing for a lower addition rate to achieve a UL94V-0 flame retardant level. The alkyl ester synergist, which could include laurate esters, plays a crucial role in enhancing the flame retardant efficiency of the system google.com.

The synergistic effect in these systems is critical. While dipentaerythritol provides the carbon for charring, the presence of a synergist can significantly improve the quality and integrity of the char layer, leading to better flame retardancy plasticsengineering.orgncsu.edu. For instance, studies on similar polyol systems have shown that the right combination of a charring agent and a synergist leads to a more effective intumescent shield plasticsengineering.orgncsu.edu.

Research Findings on a Dipentaerythritol-Based Flame Retardant System for Polypropylene

| Component | Function | Resultant Property |

|---|---|---|

| Dipentaerythritol | Carbon Source | Promotes char formation |

| Ammonium Polyphosphate | Acid Source & Spumific Agent | Catalyzes charring and releases non-flammable gases |

| Alkyl Ester Synergist | Synergist | Enhances flame retardant efficiency |

This table illustrates the components and their roles in a halogen-free flame retardant system for polypropylene, which can achieve a UL94V-0 rating at a 25%-31% addition level google.com.

Formulation Components in Surface Coatings and Putties

Dipentaerythritol and its esters are integral to the production of high-performance surface coatings, including paints, varnishes, and putties. The six primary hydroxyl groups in dipentaerythritol allow for the creation of highly cross-linked polymers, which translates to superior coating properties joss.nl.

When used in the synthesis of alkyd resins, dipentaerythritol enhances the hardness, gloss, and durability of the resulting coating film zbaqchem.comsaatchi-global.com. Esters of dipentaerythritol, such as rosin (B192284) esters, are used in the manufacturing of varnishes and inks zbaqchem.comlcycic.com. The unique structure of dipentaerythritol allows it to react readily with fatty acids to form alkyd resins that exhibit excellent adhesion, flexibility, and gloss retention, making them suitable for high-quality paints and coatings guidechem.com.

Dipentaerythritol-based esters contribute to coatings with the following properties:

Enhanced Durability: The high degree of cross-linking results in coatings that are more resistant to wear and environmental factors saatchi-global.com.

Improved Gloss and Aesthetics: The molecular structure contributes to smoother formulations, leading to high-gloss finishes saatchi-global.com.

Increased Chemical Resistance: The stable ether bonds and ester linkages provide resistance against various chemicals guidechem.com.

Properties of Coatings Formulated with Dipentaerythritol Derivatives

| Property | Contribution of Dipentaerythritol | Application Area |

|---|---|---|

| Hardness | High cross-linking density | Protective coatings, Floor paints |

| Gloss | Smooth surface formation | High-quality paints, Varnishes |

| Durability | Resistance to wear and environmental factors | Exterior coatings, Industrial finishes |

This table summarizes the enhanced properties that dipentaerythritol and its esters impart to surface coatings and putties zbaqchem.comsaatchi-global.comguidechem.com.

Contribution to Industrial Chemical Stabilization Systems

Esters of dipentaerythritol play a role in various industrial chemical stabilization systems, notably for polyvinyl chloride (PVC) and in cosmetic formulations. In micronized form, dipentaerythritol is useful in lead-free PVC stabilizers, where it contributes to excellent heat stability joss.nl. Fatty acid esters of dipentaerythritol can act as efficient plasticizers for PVC, particularly for high-temperature electrical insulation materials guidechem.com.

The benefits of using dipentaerythritol in PVC stabilization include:

Improved Surface Properties: Can lead to improved surface smoothness and scratch resistance of the final PVC product joss.nl.

Furthermore, mono- or dibasic acid esters of dipentaerythritol have been shown to improve the chemical stability and skin adhesion of cosmetic bases that contain fatty acids nih.gov. The high thermal and oxidative stability of polyol esters, including those derived from dipentaerythritol, makes them suitable for high-performance lubricants that require long-term stability under extreme conditions heaocn.comheaocn.comrumanza.com. Rosin esters made from dipentaerythritol exhibit good thermal stability, making them less susceptible to degradation from environmental factors during storage and industrial application lcycic.com.

Applications of Dipentaerythritol Esters in Stabilization Systems

| Application | Function of Dipentaerythritol Ester | Key Benefit |

|---|---|---|

| PVC Stabilization | Co-stabilizer, Plasticizer | Enhanced heat stability, Improved surface finish joss.nlguidechem.com |

| Cosmetic Formulations | Stabilizer | Improved chemical stability and adhesion nih.gov |

| High-Performance Lubricants | Base Oil | High thermal and oxidative stability heaocn.comheaocn.comrumanza.com |

This table outlines the role and benefits of dipentaerythritol esters in various industrial and consumer product stabilization systems.

Degradation, Stability, and Environmental Impact Studies

Investigation of Thermal Degradation Mechanisms and Kinetics

The thermal stability of Dipentaerythritol (B87275) Laurate is intrinsically linked to its molecular structure, specifically the neopentyl backbone provided by the dipentaerythritol moiety. Polyol esters, in general, are known for their high thermal and oxidative stability. The absence of a hydrogen atom on the β-carbon atom of the neopentyl structure contributes to this enhanced stability, as it inhibits certain elimination reactions that are common degradation pathways for other esters. nist.govdle.com.tw

The thermal decomposition of polyol esters like Dipentaerythritol Laurate is a complex process that can involve multiple degradation routes. nist.gov At elevated temperatures, the primary mechanism of degradation is the random scission of the ester linkage. dtic.mil This process can be influenced by factors such as the presence of oxygen and catalytic surface reactions. researchgate.net Studies on aliphatic polyesters have shown that they begin to degrade at around 275°C through this random cleavage of the ester groups. dtic.mil

Table 1: General Thermal Decomposition Characteristics of Polyol Esters

| Parameter | Observation | Source |

|---|---|---|

| Onset Decomposition Temperature | Typically above 200°C, with some studies indicating stability up to 275°C for aliphatic polyesters. | dtic.milncsu.edu |

| Primary Degradation Mechanism | Random scission of the ester linkage. | dtic.mil |

| Kinetic Model | Often modeled as a pseudo-first-order reaction. | nist.govresearchgate.net |

Detailed Studies on Oxidative Stability under Varying Environmental Conditions

Dipentaerythritol esters are recognized for their excellent oxidative stability, which is a key attribute for their use in high-temperature applications such as lubricants and transformer fluids. zslubes.com The oxidative degradation of these esters is a free-radical chain reaction that is initiated at elevated temperatures in the presence of oxygen. ncsu.edu This process can lead to an increase in viscosity and the formation of deposits. researchgate.net

The stability of this compound against oxidation is influenced by several environmental factors, including temperature, the presence of oxygen, and contact with metals, which can act as catalysts. researchgate.net The structure of the fatty acid component also plays a role; for instance, esters with saturated fatty acids, like lauric acid, tend to have better oxidative stability than those with unsaturated fatty acids. researchgate.net

Various analytical techniques are employed to assess oxidative stability, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the oxidation onset temperature. researchgate.netresearchgate.net The Rotary Bomb Oxidation Test (RBOT) is another standard method used to evaluate the antioxidant efficiency and oxidative stability of these materials. researchgate.net

Hydrolytic Stability Characterization and Degradation Pathways

The hydrolytic stability of polyol esters like this compound is generally considered to be good due to the sterically hindered neopentyl structure of the alcohol. purdue.edu However, the ester linkages are susceptible to hydrolysis, especially in the presence of water, heat, and catalytic agents such as acids or bases. purdue.edu

The hydrolysis of an ester results in the formation of the parent alcohol (dipentaerythritol) and the carboxylic acid (lauric acid). researchgate.net This reaction is autocatalytic, as the acid produced can catalyze further hydrolysis. purdue.edu The rate of hydrolysis is influenced by temperature, pH, and the concentration of water.

The degradation pathway for the hydrolysis of esters primarily involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. researchgate.netresearchgate.net This leads to the cleavage of the acyl-oxygen bond. researchgate.net

Table 2: Factors Influencing Hydrolytic Stability of Polyol Esters

| Factor | Effect on Hydrolysis Rate | Source |

|---|---|---|

| Temperature | Increased temperature accelerates hydrolysis. | purdue.edu |

| Water Concentration | Higher water content leads to a faster rate of hydrolysis. | |

| pH | Hydrolysis is catalyzed by both acidic and basic conditions. |

Comprehensive Assessment of Environmental Biodegradation Potential

Synthetic esters, including those based on polyols, are generally considered to be more biodegradable than mineral oil-based products. nih.gov The biodegradability of this compound is an important consideration for its environmental impact. The ester linkages in the molecule can be cleaved by microbial enzymes, initiating the biodegradation process.

Studies on the biodegradation of various esters have shown that the rate of degradation can be influenced by the chemical structure of the molecule. For example, esters with shorter alkyl chains tend to biodegrade more rapidly. nih.gov The biodegradation of synthetic esters has been evaluated using bacterial isolates, with degradation percentages ranging from 34% to 84% over a few days of incubation. nih.gov

The ultimate biodegradation of this compound would involve the breakdown of the molecule into carbon dioxide, water, and biomass. The initial step would likely be the enzymatic hydrolysis of the ester bonds to yield dipentaerythritol and lauric acid, both of which can be further metabolized by microorganisms.

Formulation Strategies and Additive Synergism for Enhanced Long-Term Material Stability

To enhance the long-term stability of this compound, particularly in demanding applications, various formulation strategies and additives can be employed. Antioxidants are commonly added to inhibit oxidative degradation. researchgate.net These additives work by interrupting the free-radical chain reactions of oxidation. Phenolic and aminic antioxidants are two common types used in polyol ester formulations. dtic.milncsu.edu

The synergistic effects of different additives can also be leveraged. For instance, the combination of a primary antioxidant with a metal deactivator can provide enhanced protection against oxidation, especially in the presence of metal catalysts.

In addition to antioxidants, other additives can be used to improve hydrolytic stability. Acid catchers, such as certain epoxides, can be added to the formulation to neutralize the carboxylic acids formed during hydrolysis, thereby slowing down the autocatalytic degradation process. purdue.edu The use of polyols like pentaerythritol (B129877) and dipentaerythritol in combination with other stabilizers, such as zinc laurate, has also been shown to improve long-term thermal stability in certain polymer formulations. kanademy.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dipentaerythritol |

| Lauric acid |

| Pentaerythritol |

Structure Property Relationships and Computational Molecular Design

Correlative Studies on Fatty Acid Chain Length and Saturation with Macroscopic Properties

The properties of dipentaerythritol (B87275) esters are significantly influenced by the chain length and degree of saturation of the fatty acid component. While Dipentaerythritol laurate is derived from lauric acid, a saturated fatty acid with a 12-carbon chain, comparing it with esters derived from other fatty acids reveals clear structure-property relationships. wikipedia.orgnih.gov

Generally, as the fatty acid chain length increases, the viscosity of the polyol ester also increases. Conversely, properties like the pour point, which indicates the lowest temperature at which the oil will flow, are also affected. Longer, saturated fatty acid chains tend to pack more easily, leading to higher pour points. Shorter chain fatty acids, on the other hand, result in esters with lower pour points and better low-temperature fluidity. mdpi.com

The degree of unsaturation in the fatty acid chain also plays a crucial role. Unsaturated fatty acids, which contain one or more double bonds, introduce kinks into the molecular structure. This disruption of the linear chain packing leads to lower melting points and pour points compared to their saturated counterparts of the same chain length. mdpi.com However, the presence of double bonds can also decrease the oxidative stability of the ester, making it more susceptible to degradation at high temperatures. The saturated nature of the lauric acid in this compound contributes to its good thermal and oxidative stability.

Table 1: Illustrative Comparison of Fatty Acid Properties and Their Predicted Influence on Dipentaerythritol Esters

| Fatty Acid | Chemical Formula | Chain Length | Saturation | Predicted Effect on Dipentaerythritol Ester Viscosity | Predicted Effect on Dipentaerythritol Ester Pour Point | Predicted Effect on Dipentaerythritol Ester Oxidative Stability |

|---|---|---|---|---|---|---|

| Caprylic Acid | C8H16O2 | 8 | Saturated | Lower | Lower | High |

| Lauric Acid | C12H24O2 | 12 | Saturated | Moderate | Moderate | High |

| Oleic Acid | C18H34O2 | 18 | Monounsaturated | Higher | Lower | Lower |

| Stearic Acid | C18H36O2 | 18 | Saturated | Higher | Higher | High |

Comparative Analysis of Polyol Backbone Architecture (e.g., Pentaerythritol (B129877) vs. Dipentaerythritol Esters) on Performance Attributes

The choice of the polyol core is a critical determinant of the final properties of the ester. Dipentaerythritol, with its six hydroxyl groups and a more complex, star-shaped structure, offers distinct advantages over simpler polyols like pentaerythritol, which has four hydroxyl groups. guidechem.comlcycic.com

Esters derived from dipentaerythritol generally exhibit superior performance characteristics compared to their pentaerythritol-based counterparts. guidechem.com These enhancements include higher viscosity and viscosity index, improved thermal and oxidative stability, and better lubricity. guidechem.comgoogle.com The greater number of ester linkages in dipentaerythritol esters contributes to stronger intermolecular forces, resulting in higher viscosity. The unique molecular architecture of dipentaerythritol also imparts greater thermal stability, making these esters suitable for high-temperature applications such as aviation lubricants. lcycic.comresearchandmarkets.com

The increased functionality of dipentaerythritol also allows for a higher degree of esterification, which can lead to products with very low volatility and excellent resistance to wear. lcycic.com This makes dipentaerythritol esters, including the laurate derivative, highly desirable for demanding applications where durability and reliability are paramount.

Table 2: Comparative Performance Attributes of Pentaerythritol and Dipentaerythritol Esters

| Performance Attribute | Pentaerythritol Esters | Dipentaerythritol Esters | Rationale for Difference |

|---|---|---|---|

| Thermal Stability | Good | Excellent | More complex, stable molecular structure of the dipentaerythritol backbone. guidechem.com |

| Oxidative Stability | Good | Excellent | Higher degree of esterification and more sterically hindered structure. |

| Viscosity | Lower | Higher | Greater number of ester groups and higher molecular weight. |

| Viscosity Index | Good | Excellent | The branched, compact structure of dipentaerythritol leads to a smaller change in viscosity with temperature. |

| Lubricity | Good | Excellent | Higher polarity and film-forming capability due to more ester groups. |

| Low Volatility | Good | Excellent | Higher molecular weight and stronger intermolecular forces. lcycic.com |

Influence of Functional Group Modifications and Derivatization on Target Properties

The properties of this compound can be further tailored through functional group modifications and derivatization. By introducing specific chemical moieties into the molecule, it is possible to enhance certain performance characteristics, such as antioxidant activity and thermal stability. cas.cn

A notable example is the synthesis of antioxidant-modified esters of dipentaerythritol. researchgate.net In this approach, an antioxidant group, such as a hindered phenol, is chemically attached to the dipentaerythritol backbone before or during the esterification with fatty acids. The resulting molecule possesses both lubricating and antioxidant functions within the same compound. researchgate.net This "built-in" antioxidant protection can significantly improve the oxidative stability of the ester, prolonging its service life in high-temperature and oxidative environments. cas.cn

Other functional group modifications could include the introduction of groups to improve lubricity under extreme pressure conditions or to enhance biodegradability. The versatility of the dipentaerythritol core, with its multiple hydroxyl groups, provides ample opportunities for such chemical modifications. guidechem.com

Application of Computational Chemistry and Molecular Modeling for Property Prediction and System Simulation

Computational chemistry and molecular modeling have become invaluable tools in the design and development of new materials, including polyol esters like this compound. These methods allow for the prediction of various physicochemical properties and the simulation of molecular behavior, which can guide experimental work and accelerate the discovery of novel compounds with desired performance attributes. jstar-research.com

Molecular dynamics (MD) simulations, for instance, can be used to predict macroscopic properties such as density and viscosity of polyol esters. nih.gov By simulating the interactions and movements of individual molecules over time, MD can provide insights into the relationship between molecular structure and bulk properties. Different force fields can be employed and tested for their accuracy in predicting these properties. nih.gov

Quantum mechanical calculations can be utilized to understand electronic properties, reaction mechanisms, and spectroscopic features of these molecules. dtic.mil Such computational approaches can aid in route scouting for synthesis, optimizing reaction conditions, and gaining a deeper understanding of the structure-property relationships at a molecular level. jstar-research.com The use of predictive models based on molecular descriptors and machine learning is also a growing area, enabling the rapid screening of large numbers of candidate molecules for specific applications. nih.govmdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel and Highly Efficient Synthesis Pathways for Sustainable Production

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For dipentaerythritol (B87275) laurate, this translates to developing synthesis pathways that are not only efficient in terms of yield and reaction time but also minimize environmental impact. Traditional synthesis often relies on homogeneous acid catalysts, which can be corrosive and difficult to separate from the final product. nih.gov

Future research is focused on overcoming these limitations through several innovative approaches:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, sulfated zirconia, and functionalized resins, offers a promising alternative. researchgate.netnih.gov These catalysts are non-corrosive, easily separable, and can often be regenerated and reused, contributing to a more sustainable process. researchgate.net Research in this area aims to develop highly active and selective solid catalysts that can operate under mild reaction conditions. A patent has described a method for synthesizing dipentaerythritol hexa-ester using a solid catalyst like stannous oxide or sodium aluminate. google.com

Enzymatic Synthesis: Biocatalysis, utilizing enzymes like lipases, presents a highly specific and environmentally benign route to ester synthesis. nih.gov Enzymatic reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov Challenges remain in terms of enzyme stability, cost, and reaction rates, which are active areas of investigation. springernature.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a tool to significantly accelerate chemical reactions. In the synthesis of polyol esters, it can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. Further research will focus on optimizing microwave parameters for the specific synthesis of dipentaerythritol laurate and scaling up the process for industrial applications.

The following table illustrates a comparative overview of potential synthesis pathways for this compound, highlighting the advantages and areas for future research.

| Synthesis Pathway | Catalyst Example | Key Advantages | Future Research Focus |

| Conventional Esterification | p-Toluenesulfonic acid | Well-established, high conversion | Development of milder, recyclable catalysts |

| Solid Acid Catalysis | Sulfated Zirconia | Reusable, non-corrosive, reduced waste | Enhancing catalyst activity and longevity |

| Enzymatic Synthesis | Immobilized Lipase (B570770) B | High selectivity, mild conditions, biodegradable catalyst | Improving enzyme stability and reducing costs |

| Microwave-Assisted Synthesis | Sulfuric acid/p-Toluenesulfonic acid | Rapid reaction rates, energy efficiency | Scale-up and optimization of process parameters |

Development of Advanced In-Situ Characterization Techniques for Real-Time Monitoring of Reactions and Degradation

A deeper understanding and control of the synthesis and degradation processes of this compound require advanced analytical techniques that can monitor these changes in real-time. In-situ characterization provides invaluable data on reaction kinetics, intermediate formation, and degradation pathways without the need for sample extraction.

Future research in this area will focus on the application and refinement of spectroscopic techniques:

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a powerful tool for real-time monitoring of chemical reactions in various media. nih.govscielo.br Its ability to penetrate through reaction vessels and provide continuous data makes it suitable for tracking the esterification process by monitoring the consumption of hydroxyl and carboxylic acid groups. researchgate.netnih.gov The development of robust chemometric models will be crucial for accurate quantitative analysis. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can provide detailed information about the changes in functional groups during the synthesis and degradation of this compound. researchgate.netazom.com Attenuated Total Reflectance (ATR)-FTIR probes can be directly immersed in the reaction mixture to follow the formation of the ester linkage and the disappearance of reactants. researchgate.net This technique is also valuable for studying the kinetics of thermal and oxidative degradation by tracking the formation of carbonyl and other degradation products. frontiersin.org

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for studying reactions in aqueous media and for monitoring changes in the carbon backbone of the molecule. Its application in real-time monitoring of polyol ester synthesis and degradation is an emerging area of interest.

The table below summarizes the potential of these in-situ techniques for monitoring this compound processes.

| Technique | Information Obtained | Advantages for Real-Time Monitoring |

| NIR Spectroscopy | Concentration of reactants and products, reaction endpoint | Non-invasive, rapid data acquisition, suitable for process control |

| FTIR Spectroscopy | Changes in functional groups, identification of intermediates | High chemical specificity, detailed mechanistic insights |

| Raman Spectroscopy | Molecular vibrations, changes in carbon skeleton | Complementary to IR, less interference from water |

Rational Design of Tailored Molecular Architectures for Hyper-Specific Performance Requirements

Dipentaerythritol, with its six hydroxyl groups, offers a versatile platform for creating a wide array of ester derivatives with tailored properties. lcycic.com By strategically selecting the type and chain length of the fatty acids, as well as the degree of esterification, the physicochemical properties of this compound can be fine-tuned for specific high-performance applications. researchgate.net

Future research will focus on a more rational design approach, moving from empirical studies to predictive modeling:

Structure-Property Relationship Studies: A systematic investigation into how variations in the molecular architecture of dipentaerythritol esters influence their properties is essential. This includes studying the effects of branching, unsaturation, and the presence of other functional groups in the fatty acid chains on viscosity, thermal stability, lubricity, and biodegradability.

Functionalized Derivatives: Incorporating specific functional moieties into the this compound structure can impart novel properties. For instance, the synthesis of ester-phenolic antioxidants based on dipentaerythritol has been reported to enhance thermal stability. researchgate.net Further research could explore the attachment of other functional groups to create derivatives with enhanced anti-wear, anti-corrosion, or flame-retardant properties.

Computational Modeling: Molecular modeling and simulation techniques can be employed to predict the properties of novel this compound derivatives before their synthesis. This computational-aided design approach can accelerate the discovery of new molecules with desired performance characteristics, reducing the need for extensive experimental work.

The following table presents examples of how molecular architecture can be tailored for specific performance requirements.

| Architectural Modification | Target Property | Potential Application |

| Varying fatty acid chain length | Viscosity, Pour Point | Lubricants for different temperature ranges |

| Introducing unsaturation | Fluidity at low temperatures | Hydraulic fluids, transformer oils |

| Attaching phenolic groups | Oxidative stability | High-temperature lubricants, greases |

| Partial esterification | Polarity, solubility | Emulsifiers, plasticizers |

Integration of this compound into Smart Materials and Advanced Functional Systems

The unique properties of this compound, such as its thermal characteristics and potential for chemical modification, make it a candidate for integration into "smart" materials and advanced functional systems. These materials can respond to external stimuli, such as temperature, pH, or light, in a controlled and predictable manner. nih.govmdpi.com

Emerging research directions include:

Phase Change Materials (PCMs): Dipentaerythritol and its esters are being investigated for their potential as solid-solid phase change materials for thermal energy storage. The ability to absorb and release large amounts of latent heat during phase transitions makes them attractive for applications in thermal management of electronics, buildings, and textiles. Future work will focus on optimizing the phase transition temperature and latent heat capacity of this compound derivatives.

Stimuli-Responsive Gels: By incorporating this compound into polymer networks, it may be possible to create stimuli-responsive gels. nih.govnih.govresearchgate.net For example, the thermal properties of the ester could be harnessed to trigger a volume phase transition in a hydrogel in response to temperature changes. Such materials could find applications in sensors, actuators, and drug delivery systems. mdpi.com

Controlled Release Systems: The biocompatibility and biodegradability of certain polyol esters suggest their potential use in controlled drug delivery. nih.govresearchgate.netresearchgate.netnih.gov this compound could be formulated into nanoparticles or microcapsules to encapsulate active pharmaceutical ingredients, allowing for their sustained or targeted release. researchgate.net

The table below outlines potential applications of this compound in smart materials.

| Smart Material System | Functional Role of this compound | Potential Application |

| Phase Change Materials | Latent heat storage through phase transition | Thermal management, energy storage |

| Stimuli-Responsive Gels | Temperature-sensitive component | Sensors, actuators, soft robotics |

| Controlled Release Systems | Encapsulating matrix | Drug delivery, cosmetics, agrochemicals |

Research into the Environmental Fate, Circular Economy Principles, and Recycling Considerations for this compound-Based Materials

As the use of this compound expands, a thorough understanding of its environmental impact and the development of sustainable end-of-life solutions become increasingly critical. Research in this area is guided by the principles of the circular economy, which aims to minimize waste and maximize resource utilization.

Key research areas include:

Environmental Fate and Biodegradability: While polyol esters are generally considered to be more biodegradable than mineral oil-based products, detailed studies on the environmental fate of this compound in different ecosystems (soil, water) are needed. This includes investigating its biodegradation pathways, potential for bioaccumulation, and any ecotoxicological effects.

Recycling and Reusability: For applications such as lubricants, developing effective recycling technologies is crucial for a circular economy. diva-portal.orgresearchgate.net Research is needed on methods to re-refine used lubricants containing this compound to recover the base oil and additives. nih.gov This may involve techniques like solvent extraction, hydrotreating, or advanced filtration methods. researchgate.net Additionally, exploring the potential for chemical recycling, where the ester is hydrolyzed back to dipentaerythritol and lauric acid for resynthesis, could offer a closed-loop solution.

The following table summarizes the key aspects of environmental and circular economy research for this compound.

| Research Area | Key Objectives | Potential Impact |

| Environmental Fate | Determine biodegradation rates and pathways, assess ecotoxicity | Inform environmental risk assessment and safe use guidelines |

| Life Cycle Assessment | Quantify environmental impacts from cradle-to-grave | Identify opportunities for sustainability improvements |

| Recycling Technologies | Develop efficient methods for re-refining and chemical recycling | Reduce waste, conserve resources, and minimize environmental pollution |

Q & A

Q. What methodologies address gaps in understanding the ecological impact of this compound degradation byproducts?

- Methodological Answer : Conduct aquatic toxicity assays (e.g., Daphnia magna LC50 tests) on degradation intermediates. Use high-resolution mass spectrometry (HRMS) to identify persistent metabolites. Compare with regulatory thresholds (e.g., OECD guidelines) and propose biodegradation pathways via isotope labeling .

Framework for Structuring Research Questions

| Aspect | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Reaction conditions, purity protocols | Solvent-free systems, enzymatic catalysis |

| Characterization | Spectroscopic validation | Batch variability, computational modeling |

| Stability | Thermal decomposition profiles | Environmental degradation kinetics |

| Data Analysis | Reproducibility checks | Multivariate statistical modeling |

| Ecological Impact | Preliminary toxicity screening | Metabolite identification and pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.